1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione
Description
Properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-12(18)11-15(19)17-9-7-16(8-10-17)13-5-3-4-6-14(13)20-2/h3-6H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFSQBBKKMHSLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667919-95-1 | |
| Record name | 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Diketone Precursors
A foundational step involves the alkylation of a diketone intermediate with dihaloalkanes. For example, 1,4-dibromobutane is frequently employed to introduce a four-carbon chain between the diketone and piperazine moieties. In a representative procedure, butane-1,3-dione is reacted with 1,4-dibromobutane in acetone under reflux conditions, using potassium carbonate (K₂CO₃) as a base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. This yields a brominated intermediate, which is subsequently purified via column chromatography (chloroform:methanol, 9.5:0.5 vol).
Key parameters:
Piperazine Substitution
The brominated intermediate undergoes nucleophilic substitution with 1-(2-methoxyphenyl)piperazine. This step is conducted in dimethylformamide (DMF) with potassium iodide (KI) as a catalyst, facilitating the displacement of bromide by the piperazine nitrogen. Post-reaction, the crude product is washed with hexane to remove unreacted reagents and crystallized from isopropyl alcohol to achieve high purity.
Reaction conditions :
Optimization of Reaction Parameters
Solvent and Catalyst Screening
Comparative studies highlight acetone and DMF as optimal solvents for alkylation and substitution, respectively. The use of TBAB in alkylation improves interfacial reactivity, increasing yields by 15–20% compared to catalyst-free conditions. For substitution, KI enhances reaction rates by stabilizing transition states through halide exchange.
Temperature and Time Dependence
Elevated temperatures (60–70°C) are critical for achieving complete conversion in alkylation, while substitution proceeds efficiently at 80–85°C. Prolonged reaction times (>60 hours) in alkylation prevent side products such as dimerized intermediates.
Analytical Characterization
Spectroscopic Validation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar geometry of the diketone moiety and the chair conformation of the piperazine ring. Hydrogen bonding between the diketone oxygen and water molecules stabilizes the crystal lattice.
Comparative Analysis of Methodologies
| Parameter | Alkylation (Step 1) | Substitution (Step 2) |
|---|---|---|
| Solvent | Acetone | DMF |
| Catalyst | TBAB | KI |
| Temperature (°C) | 60–70 | 80–85 |
| Yield (%) | 50–65 | 70–80 |
| Purification | Column chromatography | Crystallization |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione is C15H20N2O3, and it has a molecular weight of 276.33 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and two carbonyl (ketone) functional groups, which contribute to its biological activity.
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione exhibit antidepressant properties. The piperazine moiety is known for its role in enhancing serotonergic neurotransmission, which is crucial in the treatment of depression. Studies have shown that derivatives of this compound can modulate serotonin receptors, potentially leading to improved mood regulation and reduced depressive symptoms.
Anxiolytic Effects
The compound may also possess anxiolytic properties. Its structural similarity to known anxiolytics suggests that it could interact with GABAergic systems or serotonin receptors, providing a therapeutic effect in anxiety disorders. This potential has been highlighted in various preclinical studies exploring the anxiolytic effects of piperazine derivatives.
Antitumor Activity
There is emerging evidence that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. The presence of the butane-1,3-dione structure may enhance the compound's ability to induce apoptosis in cancer cells. Preliminary studies have suggested that 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione could be investigated further for its potential as an antitumor agent.
Research Findings and Case Studies
Synthesis and Derivatives
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione involves multi-step organic reactions that can yield various derivatives with modified pharmacological profiles. These derivatives can be screened for enhanced efficacy or reduced side effects.
Toxicological Considerations
While exploring its applications, it is essential to consider the safety profile of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione. Toxicological assessments indicate that the compound may cause skin irritation and has acute toxicity if ingested. Proper handling and safety measures are necessary when conducting research involving this compound .
Mechanism of Action
The mechanism of action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact : The 2-methoxyphenyl group is a common feature in compounds with piperazine cores, contributing to π-π stacking interactions and receptor affinity .
Physicochemical Properties
Comparative data on melting points (m.p.) and synthesis yields:
Analysis :
- The target compound’s diketone group may lower melting points compared to rigid triazole-linked analogs (e.g., BAK 05-51, m.p. 129–130°C) due to reduced crystallinity.
- Yields for piperazine-linked compounds vary widely (73–93%), depending on reaction conditions (e.g., sodium borohydride reduction in vs. click chemistry in ).
Research Implications and Gaps
Structural Optimization: The diketone moiety in the target compound warrants further study to assess its impact on bioavailability compared to triazole or propanone linkers.
Biological Activity : While highlights dopamine D3 receptor binding for triazole derivatives , the target compound’s pharmacological profile remains unexplored.
Synthetic Scalability: ’s high-yield propanol synthesis (93.4%) suggests efficient pathways for piperazine derivatives, which could be adapted for the target compound .
Biological Activity
1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione (CAS No. 667919-95-1) is a compound that has gained attention in medicinal chemistry due to its potential biological activities. Characterized by a piperazine ring and a butane-1,3-dione moiety, this compound is being explored for its interactions with biological systems, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C15H20N2O3
- Molecular Weight : 276.3309 g/mol
- IUPAC Name : 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione
- SMILES Notation : CC(=O)CC(=O)N1CCN(CC1)C2=CC=CC=C2OC
Synthesis
The synthesis of 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione typically involves the reaction of 1-(2-methoxyphenyl)piperazine with butane-1,3-dione. This reaction is often facilitated by solvents such as acetonitrile and catalysts like Yb(OTf)3 to enhance yield and efficiency .
Anticancer Activity
Research indicates that compounds similar to 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione exhibit significant anticancer properties. For example, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines, including colon carcinoma (HCT-15) and breast cancer cells . The structure-activity relationship (SAR) analysis suggests that the methoxy group on the phenyl ring plays a crucial role in enhancing cytotoxic effects.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HCT-15 | <10 |
| Compound B | MCF-7 | <15 |
Anticonvulsant Activity
The compound has been evaluated for anticonvulsant activity through various preclinical models. Some analogs have demonstrated efficacy in reducing seizure activity in animal models, suggesting potential therapeutic applications in epilepsy . The presence of the piperazine ring is believed to contribute to its neuroprotective effects.
Antimicrobial Activity
Preliminary studies have indicated that derivatives of this compound may possess antimicrobial properties. In vitro assays have shown activity against both gram-positive and gram-negative bacteria, highlighting the potential for development as an antibacterial agent .
Case Study 1: Anticancer Evaluation
A study involving a series of piperazine derivatives, including 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, was conducted to evaluate their effects on cancer cell lines. The results indicated that compounds with a methoxy substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. This study underscores the importance of functional group modifications in developing effective anticancer agents .
Case Study 2: Neuropharmacological Assessment
In another investigation focused on anticonvulsant properties, a series of piperazine derivatives were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). The findings revealed that specific substitutions on the piperazine ring significantly improved anticonvulsant efficacy, providing insights into potential mechanisms of action for compounds like 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione .
Q & A
Q. What are the recommended synthetic routes for 1-[4-(2-methoxyphenyl)piperazin-1-yl]butane-1,3-dione, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a piperazine derivative with a diketone precursor. A general procedure includes:
- Reagents : Use 1-(2-methoxyphenyl)piperazine as the starting material, reacted with butane-1,3-dione derivatives under basic conditions (e.g., N,N-diisopropylethylamine in dichloromethane) .
- Purification : Flash chromatography or crystallization with solvents like diethyl ether improves yield and purity .
- Optimization : Adjust stoichiometry (1.5 equivalents of base) and reaction time (12–24 hours) to mitigate side reactions. Factorial design experiments can systematically optimize temperature, solvent polarity, and catalyst use .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : NMR confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.9–7.3 ppm) and piperazine ring integration .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N within ±0.4% of theoretical values) .
- X-ray Crystallography : Resolves bond lengths and angles, especially for verifying piperazine chair conformation and diketone planarity .
Q. What solvent systems are optimal for crystallization, and how do they affect polymorph formation?
Methodological Answer:
- Solvent Selection : Ethanol/water or ethyl acetate/hexane mixtures are preferred for high-purity crystals. Polar aprotic solvents (e.g., DMF) may induce undesired solvates .
- Polymorph Control : Slow evaporation at 4°C minimizes kinetic polymorphs. Differential Scanning Calorimetry (DSC) identifies stable forms by melting point analysis .
Advanced Research Questions
Q. How can computational models be integrated into the experimental design of novel piperazine derivatives?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict feasible reaction pathways and transition states, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing piperazine reaction datasets to predict optimal conditions (e.g., solvent, temperature) for yield improvement. Tools like COMSOL Multiphysics enable reaction simulation and parameter optimization .
Q. How should researchers address contradictions in spectroscopic data versus crystallographic results for such compounds?
Methodological Answer:
- Cross-Validation : If NMR suggests a distorted piperazine ring but crystallography shows planarity, re-examine sample purity or solvent effects. Dynamic NMR at variable temperatures may reveal conformational flexibility .
- Synchrotron Studies : High-resolution X-ray diffraction resolves subtle structural discrepancies (e.g., bond length variations >0.05 Å) .
Q. What strategies resolve low reactivity in introducing substituents to the piperazine ring?
Methodological Answer:
- Activation : Use N-Boc protection to enhance nucleophilicity at the piperazine nitrogen. Deprotection with TFA restores reactivity .
- Catalysis : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) introduces aryl groups selectively. Screen ligands (e.g., XPhos) to reduce steric hindrance .
Q. How can factorial design improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Variable Screening : Test factors like temperature (20–80°C), solvent polarity (logP: −0.5 to 4.0), and catalyst loading (0.1–5 mol%) in a 2 factorial design .
- Response Surface Methodology (RSM) : Optimize interactions between variables (e.g., solvent-catalyst synergy) to maximize yield. A recent study achieved 85% yield by tuning DCM/EtOH ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
